

2-(Quinolin-2-yl)acetonitrile: A Versatile Precursor for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 2-(Quinolin-2-yl)acetonitrile

Cat. No.: B080219

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Introduction

2-(Quinolin-2-yl)acetonitrile is a pivotal starting material in the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a quinoline core and a reactive nitrile group, offers a unique combination of a "privileged scaffold" and a versatile chemical handle. The quinoline ring system is a common motif in a wide array of therapeutic agents, including those with antibacterial, anticancer, antiviral, and anti-inflammatory properties. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, or utilized in the construction of novel heterocyclic rings, making **2-(quinolin-2-yl)acetonitrile** a valuable building block for drug discovery and development professionals.

This document provides detailed application notes and protocols for the use of **2-(Quinolin-2-yl)acetonitrile** as a precursor in the synthesis of key pharmaceutical intermediates, including 2-(quinolin-2-yl)acetic acid and 2-(quinolin-2-yl)ethan-1-amine.

Application Notes

The strategic importance of **2-(quinolin-2-yl)acetonitrile** lies in its ability to serve as a precursor to a range of functionalized quinoline derivatives. The two primary transformations of the acetonitrile group, hydrolysis and reduction, yield key intermediates with broad applicability in medicinal chemistry.

- Hydrolysis to 2-(Quinolin-2-yl)acetic acid: The conversion of the nitrile to a carboxylic acid provides an intermediate that can be used in amide bond formation, esterification, and other

reactions to create a diverse library of compounds. 2-(Quinolin-2-yl)acetic acid and its derivatives are of interest for their potential biological activities.

- Reduction to 2-(Quinolin-2-yl)ethan-1-amine: The reduction of the nitrile to a primary amine furnishes a key building block for the synthesis of more complex molecules. The resulting amine can be acylated, alkylated, or used in the formation of various heterocyclic systems, expanding the accessible chemical space for drug discovery programs.

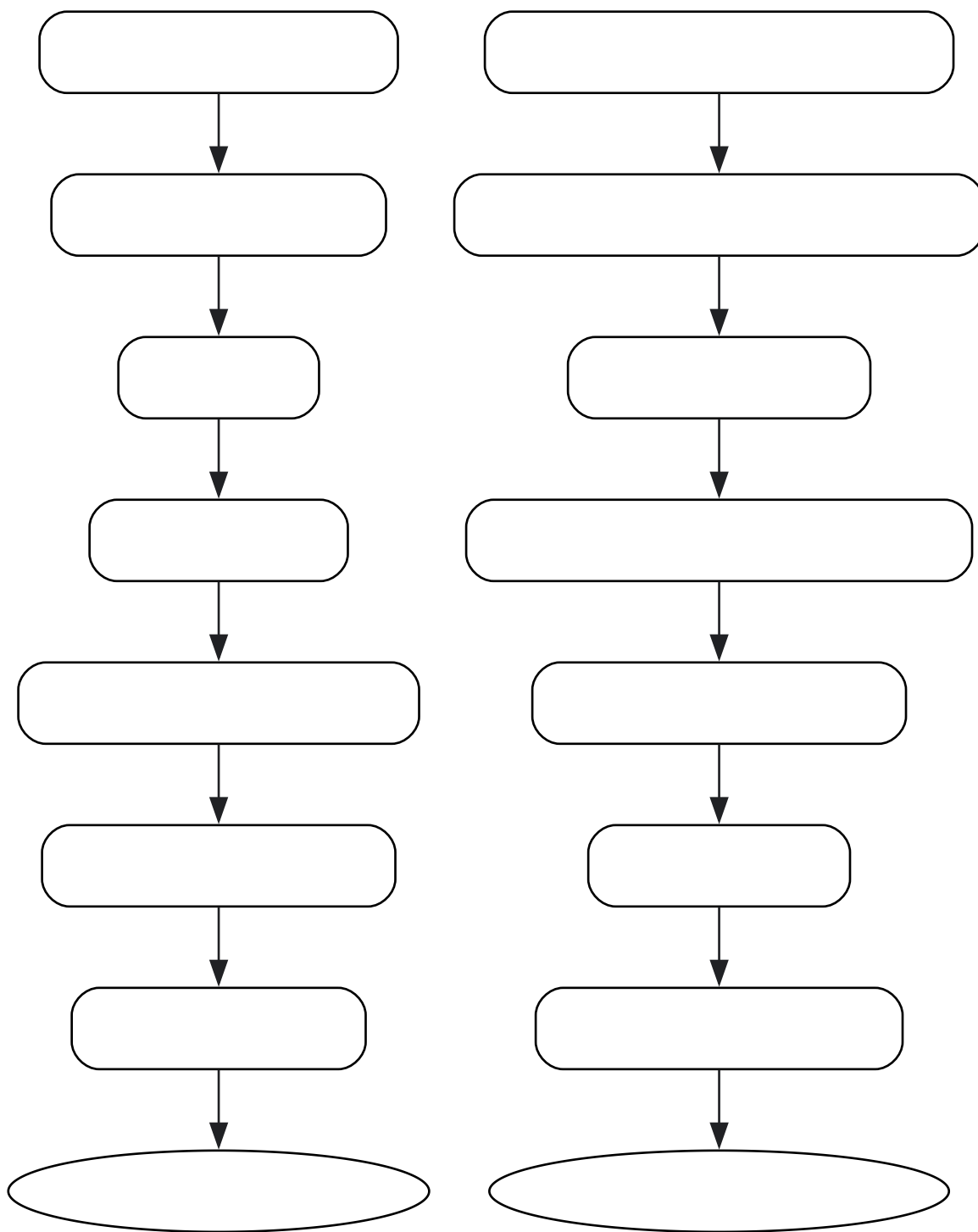
The following sections provide detailed experimental protocols for these key transformations.

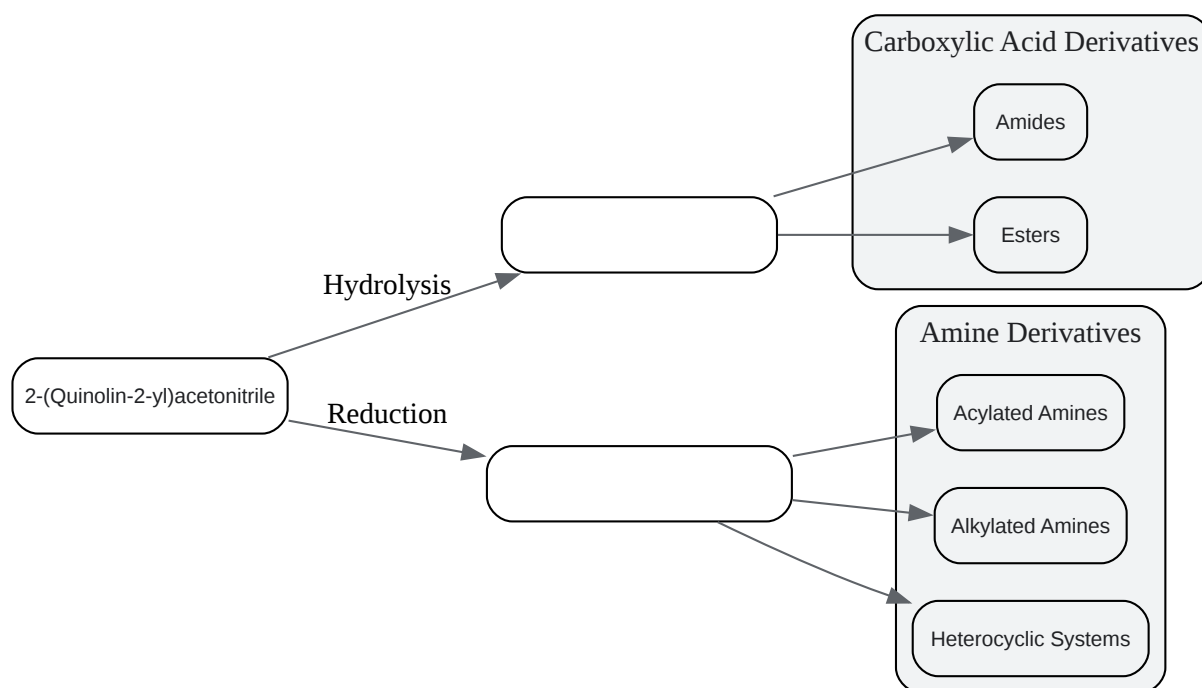
Experimental Protocols

Protocol 1: Synthesis of 2-(Quinolin-2-yl)acetic acid via Hydrolysis of 2-(Quinolin-2-yl)acetonitrile

This protocol details the hydrolysis of the nitrile group of **2-(quinolin-2-yl)acetonitrile** to the corresponding carboxylic acid.

Workflow Diagram:





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